

# **Application Notes and Protocols for ML390 Administration in In Vivo Cancer Studies**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of **ML390**, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in preclinical cancer studies, with a primary focus on acute myeloid leukemia (AML).

## Introduction

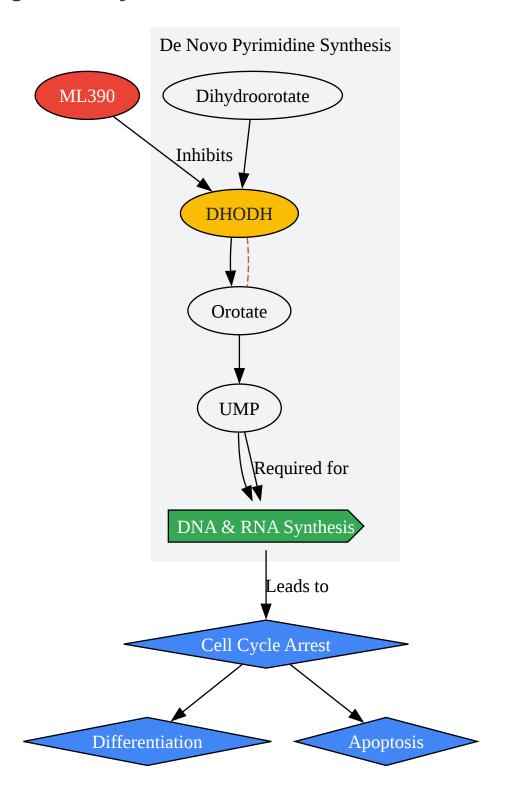
**ML390** is a small molecule inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a critical step in the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH by **ML390** leads to a depletion of pyrimidines, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells. Preclinical studies have demonstrated the potential of DHODH inhibitors as therapeutic agents for AML.[1][2][3][4][5][6]

## **Mechanism of Action**

**ML390** exerts its anticancer effects by inhibiting DHODH, which leads to the depletion of the pyrimidine pool necessary for nucleic acid synthesis. This disruption of pyrimidine metabolism induces a state of "metabolic stress" within the cancer cell, triggering downstream signaling pathways that promote cell differentiation and apoptosis. The efficacy of **ML390** is particularly pronounced in cancer cells that are highly reliant on the de novo pyrimidine synthesis pathway.



## **Signaling Pathway**



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# **Quantitative Data Summary**



The following tables summarize the in vitro and in vivo efficacy of DHODH inhibitors, including **ML390** and the structurally related compound Brequinar (BRQ), in AML models.

Table 1: In Vitro Efficacy of DHODH Inhibitors in AML Cell Lines

Compound	Cell Line	Assay	EC50 / IC50 (μM)
ML390	ER-HOX-GFP	Differentiation	1.8 ± 0.6
ML390	U937	Differentiation	8.8 ± 0.8
ML390	THP-1	Differentiation	6.5 ± 0.9
ML390	Recombinant Human DHODH	Enzyme Inhibition	0.56 ± 0.1
Brequinar	MLL-AF9 AML	Proliferation	~0.05

Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Mouse Models

Compound	Cancer Model	Animal Model	Administration Route & Dosage	Key Outcomes
Brequinar	MLL-AF9 driven AML	C57BL/6 mice	Oral gavage, 30 mg/kg, daily	Reduced leukemic burden, induced differentiation, and significantly prolonged survival.
Brequinar	Patient-Derived Xenograft (AML)	NSG mice	Oral gavage, 30 mg/kg, daily	Decreased leukemia- initiating cells and extended survival.

# **Experimental Protocols**



## In Vivo AML Mouse Model and Drug Administration

This protocol is based on studies using the DHODH inhibitor Brequinar in murine and patient-derived xenograft (PDX) models of AML, which can be adapted for **ML390**.[1][5]

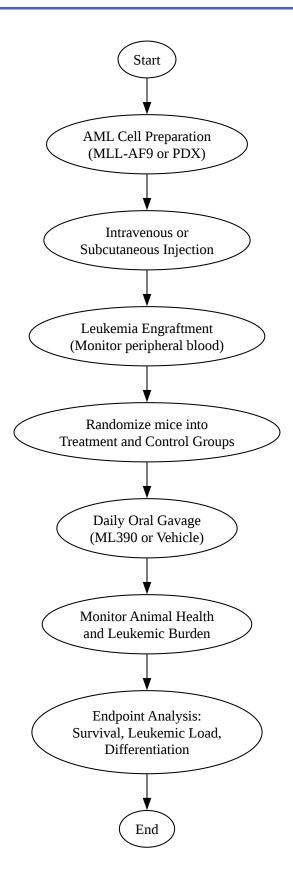
Objective: To evaluate the in vivo efficacy of ML390 in a murine AML model.

Materials:

- ML390
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- AML cells (e.g., MLL-AF9 transduced murine hematopoietic progenitors or patient-derived AML cells)
- Immunocompromised mice (e.g., C57BL/6 for syngeneic models or NSG mice for PDX models)
- · Sterile syringes and gavage needles
- Calipers for tumor measurement (if applicable for subcutaneous models)
- Flow cytometer for analyzing leukemic burden

**Experimental Workflow:** 





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Procedure:



#### • AML Cell Transplantation:

- For a murine AML model, transplant 1 x 10<sup>6</sup> MLL-AF9 GFP+ murine leukemia cells intravenously into sublethally irradiated C57BL/6 recipient mice.[1][5]
- For a PDX model, transplant 1-5 x 10^6 primary human AML cells intravenously into non-irradiated NSG mice.[1]
- Monitoring Leukemia Engraftment:
  - Beginning 2-3 weeks post-transplantation, monitor the peripheral blood weekly for the presence of leukemic cells (e.g., GFP+ cells or human CD45+ cells) by flow cytometry.
- Drug Preparation and Administration:
  - Prepare a stock solution of **ML390** in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle (e.g., 0.5% methylcellulose).
  - Based on the data for Brequinar, a starting dose for ML390 could be in the range of 25-50 mg/kg.
  - Once leukemia is established (e.g., >1% leukemic cells in peripheral blood), randomize the mice into treatment and vehicle control groups.
  - Administer ML390 or vehicle daily via oral gavage.

#### Efficacy Assessment:

- Survival: Monitor the mice daily for signs of distress and record survival.
- Leukemic Burden: At defined time points, collect peripheral blood, bone marrow, and spleen to quantify the percentage and absolute number of leukemic cells using flow cytometry.
- Differentiation Analysis: Analyze the expression of myeloid differentiation markers (e.g., Mac-1/Gr-1 for murine models, or CD11b/CD14 for human models) on the leukemic cell population by flow cytometry.



# Preparation of ML390 for In Vivo Administration

Solubility and Stock Solution Preparation:

- Solubility: ML390 is soluble in DMSO (≥ 42.67 mg/mL) and Ethanol (≥ 31.5 mg/mL). It has limited solubility in aqueous solutions.
- Stock Solution: Prepare a high-concentration stock solution of ML390 in 100% DMSO. For example, a 50 mg/mL stock solution.
- Working Solution for Gavage: To prepare the dosing solution, first dissolve the required amount of ML390 in a small volume of DMSO. Then, add this solution to the vehicle (e.g., 0.5% methylcellulose in sterile water) and vortex thoroughly to create a uniform suspension. The final concentration of DMSO in the dosing solution should be kept low (e.g., <5%) to avoid toxicity.</li>

Example Calculation for a 30 mg/kg dose in a 25g mouse:

- Dose per mouse: 30 mg/kg \* 0.025 kg = 0.75 mg
- Volume of stock solution (50 mg/mL): 0.75 mg / 50 mg/mL = 0.015 mL (15  $\mu$ L)
- Dosing volume: Assuming a dosing volume of 10 mL/kg, for a 25g mouse, this would be 0.25 mL.
- Preparation of dosing solution: For one mouse, add 15 μL of the 50 mg/mL ML390 stock to 235 μL of 0.5% methylcellulose. This results in a final DMSO concentration of 6%.
   Adjustments can be made to the stock concentration or dosing volume to achieve a lower final DMSO percentage if necessary.

## Conclusion

**ML390** represents a promising therapeutic agent for cancers reliant on the de novo pyrimidine synthesis pathway, particularly AML. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of **ML390**. Careful consideration of the animal model, drug formulation, and endpoint analysis is crucial for obtaining robust and reproducible results.



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